molecular formula C5H4ClNO2S B1348577 2-Chloro-4-methylthiazole-5-carboxylic acid CAS No. 40003-48-3

2-Chloro-4-methylthiazole-5-carboxylic acid

Cat. No.: B1348577
CAS No.: 40003-48-3
M. Wt: 177.61 g/mol
InChI Key: LDUFDQVROYUUBS-UHFFFAOYSA-N
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Description

2-Chloro-4-methylthiazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C5H4ClNO2S. It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms.

Biochemical Analysis

Biochemical Properties

2-Chloro-4-methylthiazole-5-carboxylic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to act as a nitrification inhibitor . This compound can bind to specific enzymes, altering their activity and affecting the overall biochemical pathways in which these enzymes are involved. The nature of these interactions often involves the formation of stable complexes between this compound and the target biomolecules, leading to changes in their conformation and function.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and the levels of specific metabolites. For instance, it may affect the activity of enzymes involved in the synthesis or degradation of key biomolecules, thereby altering the overall metabolic balance within the cell . These interactions can have downstream effects on cellular energy production, biosynthesis, and other critical metabolic functions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-methylthiazole-5-carboxylic acid typically involves the reaction of 2-chloro-4-methylthiazole with carbon dioxide under specific conditions. One common method includes the use of ethyl acetoacetate and N-bromosuccinimide in dichloromethane to form an intermediate, which is then reacted with thiourea to yield the target compound .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-methylthiazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: 2-Amino-4-methylthiazole-5-carboxylic acid.

    Oxidation: 2-Chloro-4-methylthiazole-5-sulfoxide.

    Reduction: 2-Chloro-4-methylthiazole-5-methanol.

Comparison with Similar Compounds

  • 2-Chloro-5-methylthiazole-4-carboxylic acid
  • 2-Bromo-5-methylthiazole-4-carboxylic acid
  • 2-Amino-4-methylthiazole-5-carboxylic acid

Comparison: 2-Chloro-4-methylthiazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity and potency in various applications. For instance, the presence of a chlorine atom at the 2-position enhances its electrophilicity, making it more reactive in substitution reactions .

Properties

IUPAC Name

2-chloro-4-methyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO2S/c1-2-3(4(8)9)10-5(6)7-2/h1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDUFDQVROYUUBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349844
Record name 2-Chloro-4-methylthiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40003-48-3
Record name 2-Chloro-4-methylthiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-methyl-1,3-thiazole-5-carboxylic acid
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